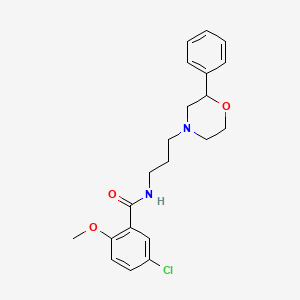
5-chloro-2-methoxy-N-(3-(2-phenylmorpholino)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(3-(2-phenylmorpholino)propyl)benzamide is an organic compound . It is a metabolite of the antidiabetic, Glyburide .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-2-methoxy-N-(3-(2-phenylmorpholino)propyl)benzamide include a melting point of 209-214 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Novel Compounds for Anti-inflammatory and Analgesic Activities : A study by Abu‐Hashem et al. (2020) described the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showcasing their potential as COX inhibitors with significant analgesic and anti-inflammatory activities. These compounds demonstrate the chemical versatility and potential therapeutic applications of benzamide derivatives in the development of new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Development of Antihyperglycemic Agents : Nomura et al. (1999) explored a series of benzamide derivatives leading to the identification of KRP-297 as a candidate drug for diabetes mellitus treatment. This research indicates the potential of benzamide derivatives in the development of novel antidiabetic therapies (Nomura et al., 1999).
Neuroleptic Activity of Benzamides : Iwanami et al. (1981) investigated benzamides for their potential neuroleptic (antipsychotic) activities, indicating a strong correlation between chemical structure and neuroleptic activity. The study highlights the therapeutic potential of benzamide derivatives in treating psychosis (Iwanami et al., 1981).
Pharmaceutical and Chemical Analysis
Quantitative Analysis of a Glyburide Analogue : Zalavadia's research (2016) on the bioanalytical method development for quantifying a glyburide analogue in mouse plasma and whole blood underlines the importance of benzamide derivatives in pharmacokinetic studies and drug monitoring (Zalavadia, 2016).
Orally Active Serotonin Receptor Agonist Development : Sonda et al. (2003) synthesized benzamide derivatives targeting the serotonin 4 receptor, aiming to improve gastrointestinal motility. This research showcases the application of benzamide derivatives in developing treatments for gastrointestinal disorders (Sonda et al., 2003).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Given its structural similarity to other benzamide derivatives, it might influence pathways related to inflammation or pain perception .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of the morpholine ring and methoxy group could potentially influence its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by extreme pH or high temperatures. Additionally, the presence of other molecules could either facilitate or hinder its interaction with its targets .
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-26-19-9-8-17(22)14-18(19)21(25)23-10-5-11-24-12-13-27-20(15-24)16-6-3-2-4-7-16/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQANPXVYKQNSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

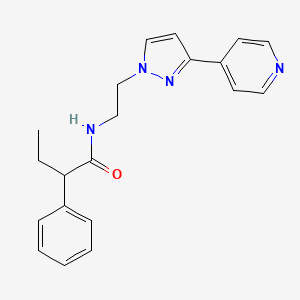


![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2945352.png)
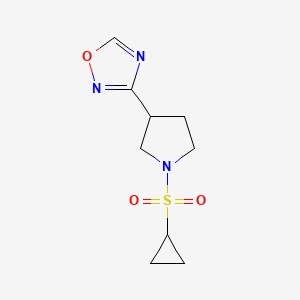


![1-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2945360.png)
![N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2945363.png)

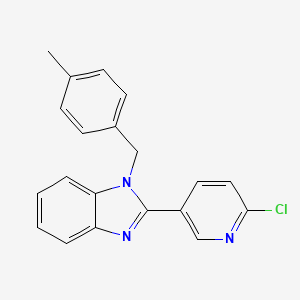
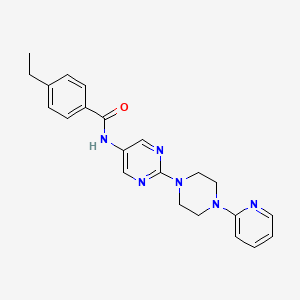
![7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945368.png)
![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2945370.png)